3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid
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Overview
Description
3-{(tert-butoxy)carbonylamino}propanoic acid is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is also known by its IUPAC name, 3-(allyl (tert-butoxycarbonyl)amino)propanoic acid . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptides , suggesting that it may interact with amino acids or proteins.
Mode of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis . The Boc group serves as a protective group for the amino group, preventing it from reacting until the desired moment in the synthesis process .
Result of Action
As a boc-protected amino acid derivative, it may play a role in the synthesis of peptides, potentially influencing protein structure and function .
Preparation Methods
The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves a series of organic reactions. One common method includes the reaction of an allyl amine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected allyl amine . This intermediate is then reacted with acrylic acid under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-{(tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-{(tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
3-{(tert-butoxy)carbonylamino}propanoic acid can be compared with other similar compounds, such as:
3-{(tert-butoxy)carbonylamino}propanoic acid: This compound has a similar structure but with a propan-2-yl group instead of a prop-2-en-1-yl group.
3-{(tert-butoxy)carbonylamino}propanoic acid: This compound features a 1-phenylethyl group, providing different chemical properties and reactivity.
3-{(tert-butoxy)carbonylmethyl)amino}propanoic acid: The presence of a furan-2-yl group in this compound offers unique electronic and steric effects.
These compounds share the common feature of having a Boc-protected amine, but their different substituents lead to variations in their chemical behavior and applications.
Properties
CAS No. |
355390-94-2 |
---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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